N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
The compound interacts with its targets (CLK1 and DYRK1A kinases) by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from carrying out their normal function
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease . .
Result of Action
The result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases, which leads to alterations in the cellular processes regulated by these kinases . The molecular and cellular effects of this action are complex and depend on the specific cellular context. Detailed studies are needed to fully understand these effects.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)18-5-4-12-27(18)14-21(28)24-17-10-11-19(29-2)20(13-17)30-3/h4-13H,14H2,1-3H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVXBZQCEZOAJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.